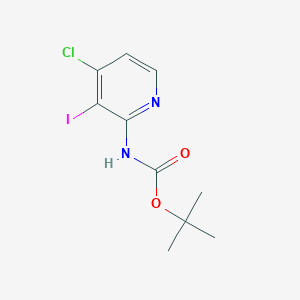
2-Boc-Amino-3-iodo-4-chloropyridine
Cat. No. B1398114
Key on ui cas rn:
868733-96-4
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569319B2
Procedure details


A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (5.5 g, 24.05 mmol) and N,N,N′,N′-tetramethylethylenediamine (7.26 mL, 48.1 mmol) in THF (100 mL) was cooled to −78° C. and treated with n-BuLi (2.5 M in hexanes, 19.24 mL, 48.1 mmol) drop wise over a period of 20 minutes. The mixture was stirred at the same temperature for 1 h. A solution of iodine (12.21 g, 48.1 mmol) in THF (40 mL) was added and stirring was continued at −78° C. for 30 min and at ambient temp of 1 h. Sat. aq NH4Cl solution (80 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (50 mL) and the combined organics were washed with 10% aq. Na2S2O3 solution (40 mL) and brine. The extracts were dried (Na2SO4) and concentrated to dryness. A solution of 30% EtOAc-hexanes (30 mL) was added and the mixture was sonicated for 10 min. The resultant precipitate was collected by filtration, washed with 30% EtOAc-hexanes and dried in vacuo to afford tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate as off-white solid (5.6 g, 65% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.45 (s, 1H); 8.28 (d, J=5.6 Hz, 1H); 7.46 (d, J=5.6 Hz, 1H); 1.43 (s, 9H).







Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(C)CCN(C)C.[Li]CCCC.[I:29]I.[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:29] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
7.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
19.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at the same temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at −78° C. for 30 min and at ambient temp of 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics were washed with 10% aq. Na2S2O3 solution (40 mL) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of 30% EtOAc-hexanes (30 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was sonicated for 10 min
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 30% EtOAc-hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.6 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
